Iron(III) oxalate hexahydrate

描述

Synthesis Analysis

The synthesis of Iron(III) oxalate hexahydrate and related compounds can be achieved through several methods, including hydrothermal synthesis and reactions involving iron chloride with oxalic acid under specific conditions. For instance, the formation of mixed anion (phosphate/oxalate) bonding to iron(III) materials is an example of synthesizing related compounds, emphasizing the role of the templating amine in mediating the reduction of iron(III) by organic acids (Kizewski et al., 2010).

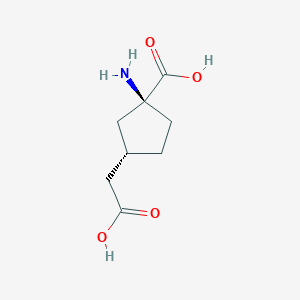

Molecular Structure Analysis

The molecular structure of Iron(III) oxalate hexahydrate and its derivatives showcases a variety of coordination geometries and bonding configurations. For instance, anhydrous potassium tris(oxalato)ferrate(III) reveals a chiral, three-dimensional structure with iron surrounded by six oxygen atoms of three oxalato groups, indicating the diversity of iron(III) oxalate structures (Saritha et al., 2012).

Chemical Reactions and Properties

Iron(III) oxalate hexahydrate participates in various chemical reactions, showcasing its reactivity and utility in different chemical contexts. The compound's ability to form mixed-valence complexes, as well as its role in oxidation reactions, exemplifies its chemical versatility. For example, the study of iron oxalate-mediated oxidation of glycolaldehyde provides insights into the compound's role in aqueous tropospheric chemistry (Thomas et al., 2016).

科学研究应用

1. Preparation of Amorphous Fe2O3 Nanoparticles

- Summary of Application : Iron(III) oxalate hexahydrate is used to prepare amorphous Fe2O3 nanoparticles of desired properties .

- Results or Outcomes : The outcome is the production of amorphous Fe2O3 nanoparticles with desired properties . The specific properties and quantitative data are not provided in the sources.

2. Electrochemical Li Ion Batteries

- Summary of Application : Iron(III) oxalate hexahydrate is used to prepare α-Fe2O3 for electrochemical Li ion batteries .

- Results or Outcomes : The outcome is the production of α-Fe2O3 for use in electrochemical Li ion batteries . The specific performance characteristics and quantitative data are not provided in the sources.

3. Dentistry

- Summary of Application : Like many oxalates, ferric oxalate has been investigated as a short-term treatment for dentin hypersensitivity .

- Results or Outcomes : The outcome is a potential reduction in dentin hypersensitivity . The specific results and quantitative data are not provided in the sources.

4. Photographic Printing

- Summary of Application : Ferric oxalate is used as the light-sensitive element in the Kallitype photographic printing process; and the platinotype process .

- Results or Outcomes : The outcome is the creation of high-quality photographic prints . The specific results and quantitative data are not provided in the sources.

5. Degradation of Iopamidol

- Summary of Application : Iron(III) oxalate hexahydrate is used as a catalyst for the reductive and oxidative degradation of iopamidol under UV and visible light irradiation .

- Results or Outcomes : The outcome is the degradation of iopamidol . The specific results and quantitative data are not provided in the sources.

6. Organic Synthesis

- Summary of Application : Iron(III) oxalate hexahydrate is used with sodium borohydride for radical Markovnikov hydrofunctionalization reactions of alkenes .

- Results or Outcomes : The outcome is the Markovnikov hydrofunctionalization of the alkene . The specific results and quantitative data are not provided in the sources.

安全和危害

未来方向

Iron(III) oxalate hexahydrate may be used to prepare amorphous Fe2O3 nanoparticles of desired properties and α-Fe2O3 for electrochemical Li-ion batteries . Further studies are needed to clarify the underlying mechanisms to help develop more targeted therapies for oxalate nephropathy .

Relevant Papers The paper “Unraveling the Structure of Iron(III) Oxalate Tetrahydrate and Its Reversible Li Insertion Capability” discusses the structure of Iron(III) oxalate hexahydrate and its reversible Li insertion capability . Another paper, “Structural features of hydrate forms of iron(III) oxalate”, discusses the structural features of hydrate forms of Iron(III) oxalate .

属性

IUPAC Name |

iron(3+);oxalate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Fe.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2/q;;;2*+3;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXIZVVTJVNNRX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

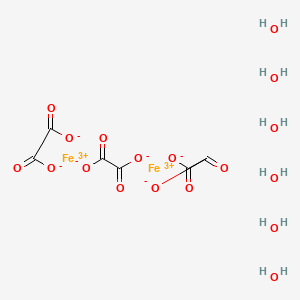

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Fe2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724679 | |

| Record name | Iron(3+) ethanedioate--water (2/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron(III) oxalate hexahydrate | |

CAS RN |

166897-40-1 | |

| Record name | Iron(3+) ethanedioate--water (2/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron trioxalate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1142940.png)

![2-{[(Z)-5-Bromo-pyridin-2-ylimino]-methyl}-phenol](/img/no-structure.png)